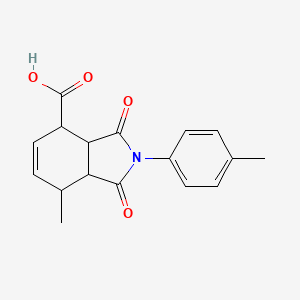

7-methyl-2-(4-methylphenyl)-1,3-dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindole-4-carboxylic acid

Description

The compound 7-methyl-2-(4-methylphenyl)-1,3-dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindole-4-carboxylic acid features a bicyclic hexahydroisoindole core fused with a five-membered lactam ring. Key structural attributes include:

- Substituents: A methyl group at position 7 and a 4-methylphenyl group at position 2.

- Functional groups: Two ketone groups (1,3-dioxo) and a carboxylic acid at position 4.

- Saturation: The hexahydro designation indicates partial saturation of the isoindole ring system, likely contributing to conformational rigidity.

Properties

IUPAC Name |

7-methyl-2-(4-methylphenyl)-1,3-dioxo-3a,4,7,7a-tetrahydroisoindole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c1-9-3-6-11(7-4-9)18-15(19)13-10(2)5-8-12(17(21)22)14(13)16(18)20/h3-8,10,12-14H,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZKOJZDVUQSVKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC(C2C1C(=O)N(C2=O)C3=CC=C(C=C3)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901120105 | |

| Record name | 2,3,3a,4,7,7a-Hexahydro-7-methyl-2-(4-methylphenyl)-1,3-dioxo-1H-isoindole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901120105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1212341-68-8 | |

| Record name | 2,3,3a,4,7,7a-Hexahydro-7-methyl-2-(4-methylphenyl)-1,3-dioxo-1H-isoindole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1212341-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,3a,4,7,7a-Hexahydro-7-methyl-2-(4-methylphenyl)-1,3-dioxo-1H-isoindole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901120105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

7-Methyl-2-(4-methylphenyl)-1,3-dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindole-4-carboxylic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevance in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C_{18}H_{21}N_{1}O_{4}

Its structure features a hexahydroisoindole core with a dioxo functional group and a carboxylic acid moiety, which are crucial for its biological activity.

Anticancer Properties

Recent studies have indicated that derivatives of isoindole compounds exhibit significant anticancer properties. For instance, in a study focusing on SIRT3 inhibitors, various isoindole derivatives were tested for their ability to inhibit cell proliferation in leukemia cell lines. The compound demonstrated promising results as an inhibitor of SIRT3, which plays a critical role in mitochondrial metabolism and cancer progression. Specifically, it was reported that certain isoindole derivatives can induce cell cycle arrest and apoptosis in cancer cells .

Antimicrobial Activity

The compound's potential antimicrobial properties have also been investigated. In vitro assays showed that isoindole derivatives could exhibit varying degrees of activity against different bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

The biological activity of this compound can be attributed to its structural features that allow interaction with specific biological targets:

- Inhibition of SIRT3 : By inhibiting SIRT3 activity, the compound may alter mitochondrial function and promote apoptosis in cancer cells.

- Antimicrobial Mechanisms : The dioxo group may enhance the compound's ability to form reactive oxygen species (ROS), contributing to its antimicrobial effects.

Case Studies and Research Findings

Scientific Research Applications

Pharmaceutical Applications

1. Antidiabetic Activity

One of the most notable applications of this compound is its role as an intermediate in the synthesis of mitiglinide, a potassium channel antagonist used in the treatment of type 2 diabetes mellitus. Mitiglinide helps regulate blood sugar levels by stimulating insulin secretion from pancreatic beta cells . The synthesis involves reactions that utilize the compound as a key precursor, demonstrating its importance in developing antidiabetic medications.

2. Analgesic Properties

Research indicates that derivatives of isoindole compounds exhibit analgesic effects. The structure of 7-methyl-2-(4-methylphenyl)-1,3-dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindole-4-carboxylic acid can be modified to enhance its analgesic properties. Studies on related compounds have shown promising results in pain management .

1. Potassium Channel Modulation

As an intermediate for mitiglinide, this compound plays a crucial role in modulating potassium channels in cellular membranes. This activity is significant for developing drugs aimed at treating cardiovascular diseases and metabolic disorders .

2. Anticancer Potential

Preliminary studies suggest that isoindole derivatives may possess anticancer properties due to their ability to interfere with cellular signaling pathways involved in cancer progression. The structural attributes of this compound may be explored for designing new anticancer agents .

Case Studies and Research Findings

Comparison with Similar Compounds

Core Structural Analog: (4R,4aR,7aS*)-5-Oxo-6-Phenyl-4a,5,6,7,7a,8-Hexahydro-4H-Furo[2,3-f]Isoindole-4-Carboxylic Acid ()

- Structural similarities :

- Both compounds share a bicyclic hexahydroisoindole core with a carboxylic acid group.

- Ketone groups are present in both (1,3-dioxo in the target vs. 5-oxo in the analog).

- Key differences :

- Substituents : The analog has a phenyl group at position 6 and a fused furan ring, whereas the target compound features methyl and 4-methylphenyl substituents.

- Synthesis : The analog is synthesized via a [3-(2-furyl)-2-propenyl]-phenylamine and maleic anhydride reaction, forming a six-membered lactam ring .

- Crystallographic insights :

Functional Group Comparison: 1-(4-Methoxyphenyl)-N-(4-(2-Methylbenzamido)butyl)-9H-Pyrido[3,4-b]Indole-3-Carboxamide ()

- Structural contrast :

- The pyridoindole core differs from the isoindole system in the target compound.

- A carboxamide group replaces the carboxylic acid, reducing acidity and hydrogen-bonding capacity.

- Analytical parallels :

Carboxylic Acid Derivatives: (4aR,10aS)-5,6-Dihydroxy-7-Isopropyl-1,1-Dimethyloctahydrophenanthrene-4a-Carboxylic Acid ()

- Structural divergence :

- A phenanthrene-derived polycyclic system replaces the isoindole core.

- Additional hydroxyl and isopropyl groups increase polarity compared to the target’s methyl substituents.

- Physicochemical implications :

Software Tools for Structural Analysis ()

- Crystallography : Programs like SHELXL (for refinement) and ORTEP-3 (for visualization) are critical for analyzing hydrogen-bonding networks and conformational stability in analogs like ’s compound .

- Data interpretation : WinGX and SHELXTL facilitate comparison of bond lengths, angles, and torsional parameters across similar compounds .

Data Table: Key Structural and Functional Comparisons

Q & A

Basic: What are the optimized synthetic routes for 7-methyl-2-(4-methylphenyl)-1,3-dioxo-isoindole-4-carboxylic acid, and how are reaction conditions controlled to minimize by-products?

Methodological Answer:

The synthesis involves multi-step organic reactions, including cyclization and functionalization. Key steps include condensation of aldehyde derivatives with amines under controlled temperature (60–80°C) and acidic conditions (e.g., acetic acid reflux). Reaction time is critical: prolonged heating (>5 hours) increases side products like decarboxylated derivatives. Purification via recrystallization (DMF/acetic acid mixtures) and characterization by NMR (1H/13C) and HRMS ensure structural fidelity .

Advanced: How can researchers resolve contradictory data in biological activity studies of this compound across different assays?

Methodological Answer:

Contradictions often arise from assay-specific variables (e.g., cell line viability, solvent interference). To address this:

- Use orthogonal assays (e.g., enzymatic inhibition + cell-based viability tests).

- Standardize solvent controls (DMSO concentration ≤0.1%).

- Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).

Cross-referencing with structurally analogous isoindoles (e.g., 2-(4-ethoxyphenyl) derivatives) can clarify structure-activity trends .

Basic: Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s purity and structure?

Methodological Answer:

- 1H/13C NMR : Assigns proton environments (e.g., isoindole ring protons at δ 2.5–3.5 ppm) and confirms methylphenyl substituents.

- HRMS : Validates molecular formula (e.g., [M+H]+ ion at m/z 342.1212).

- HPLC-PDA : Quantifies purity (>95%) using C18 columns (acetonitrile/water gradient).

X-ray crystallography, if feasible, resolves stereochemical ambiguities in the hexahydro-isoindole core .

Advanced: What experimental design principles should guide in vivo studies to evaluate this compound’s pharmacokinetics and toxicity?

Methodological Answer:

- Dose-Ranging : Start with acute toxicity studies (OECD 423) in rodents, escalating from 10–100 mg/kg.

- ADME Profiling : Use LC-MS/MS to track plasma concentration-time curves and metabolite identification.

- Randomized Block Design : Assign treatment groups to account for inter-individual variability (e.g., 4 replicates per dose) .

Basic: What are the key structural features of this compound that influence its reactivity in medicinal chemistry applications?

Methodological Answer:

- Dioxo-isoindole Core : Enhances electrophilicity for nucleophilic additions.

- 4-Carboxylic Acid Group : Facilitates salt formation (improving solubility) or conjugation (e.g., prodrug synthesis).

- Methylphenyl Substituent : Modulates lipophilicity (logP ~2.8) and steric interactions with target proteins .

Advanced: How can computational methods resolve discrepancies between predicted and observed binding affinities in target validation?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Assess conformational flexibility of the hexahydro-isoindole ring (e.g., 100-ns trajectories in GROMACS).

- Docking Refinement : Use induced-fit docking (Schrödinger Suite) to account for protein backbone adjustments.

- Free Energy Perturbation (FEP) : Quantify ΔΔG contributions of substituents (e.g., methyl vs. ethyl groups) .

Basic: What stability challenges arise during storage of this compound, and how can they be mitigated?

Methodological Answer:

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation.

- Hydrolysis Risk : Lyophilize and store under inert gas (argon) to protect the dioxo moiety.

- Purity Monitoring : Conduct quarterly HPLC checks to detect degradation products (e.g., carboxylic acid decarboxylation) .

Advanced: How should researchers design structure-activity relationship (SAR) studies to optimize this compound’s bioactivity?

Methodological Answer:

- Analog Synthesis : Modify substituents (e.g., 4-methylphenyl → 4-fluorophenyl) via Suzuki coupling.

- Bioassay Panels : Test analogs against primary targets (e.g., kinases) and counter-screens (e.g., CYP450 inhibition).

- Data Analysis : Use PCA (principal component analysis) to correlate structural descriptors (ClogP, PSA) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.